Enhanced Hydrolytic Stability vs. δ-Lactone and Other Sugar Lactones
d-Gulonic γ-lactone (γ-HGul) demonstrates significantly enhanced hydrolytic stability compared to its δ-isomer (δ-HGul) and other common sugar lactones such as D-glucono-γ-lactone (γ-HGluc) and D-glucono-δ-lactone (δ-HGluc). Polarimetric measurements confirm that the hydrolysis rate of γ-HGul is substantially slower, accounting for its superior persistence in aqueous environments [1]. This kinetic stability is a critical differentiator for procurement when the lactone must resist ring-opening in aqueous media.
| Evidence Dimension | Relative Hydrolytic Stability in Aqueous Solution |
|---|---|
| Target Compound Data | Remarkable stability; hydrolysis rate is much slower than that of δ-HGul, γ-HGluc, and δ-HGluc. |
| Comparator Or Baseline | δ-HGul (d-gulonic δ-lactone); γ-HGluc (D-glucono-γ-lactone); δ-HGluc (D-glucono-δ-lactone) |
| Quantified Difference | Hydrolysis of γ-HGul is qualitatively assessed as 'much slower' via polarimetric kinetics; specific rate constants (KL,γ and KL,δ) were determined via 13C NMR but exact rate differences were not numerically reported in the abstract. |
| Conditions | Aqueous acidic conditions; potentiometric and polarimetric measurements; 13C NMR experiments. |
Why This Matters
Procurement of d-gulonic γ-lactone ensures a more robust and predictable lactone integrity in aqueous experimental workflows compared to its δ-isomer or glucono-lactones, reducing unwanted hydrolysis during assays.
- [1] Kutus B, Peintler G, Buckó Á, et al. The acidity and self-catalyzed lactonization of l-gulonic acid: Thermodynamic, kinetic and computational study. Carbohydr Res. 2018;467:14-22. View Source
